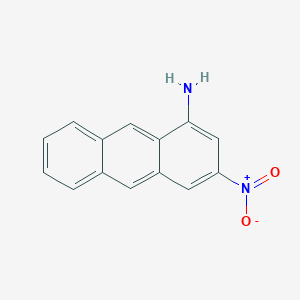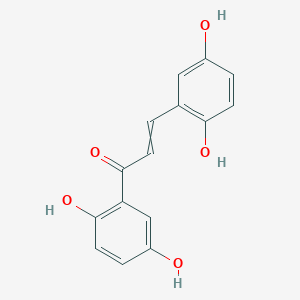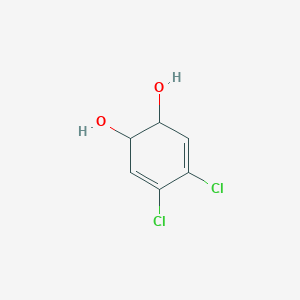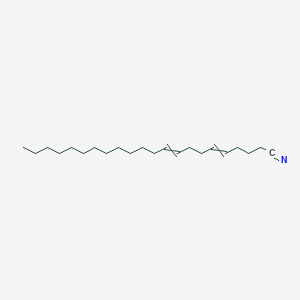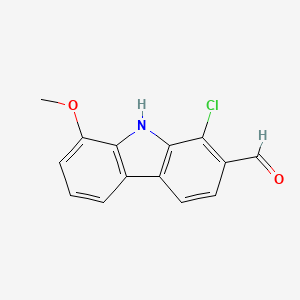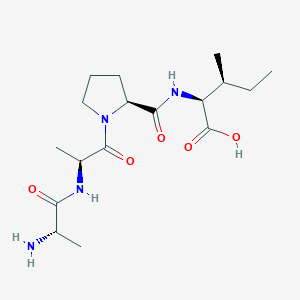
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine is a tetrapeptide composed of four amino acids: L-alanine, L-proline, and L-isoleucine. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-prolyl-L-isoleucine can be achieved through solution-phase techniques. One common method involves the coupling of dipeptide segments. For instance, Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe can be coupled, followed by deprotection of the linear tetrapeptide unit and subsequent cyclization . The reaction conditions typically involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of such peptides often employs solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified.
化学反应分析
Types of Reactions
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various reagents can be used depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
科学研究应用
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It is used in the development of peptide-based materials and as a substrate in enzymatic assays.
作用机制
The mechanism of action of L-Alanyl-L-alanyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the peptide’s structure.
相似化合物的比较
Similar Compounds
L-Alanyl-L-isoleucine: A dipeptide with similar amino acid composition but shorter chain length.
L-Alanyl-L-histidine: Another dipeptide with different amino acid composition but similar peptide bond structure.
L-Prolyl-L-leucyl-L-alanyl: A tripeptide with a similar sequence but lacking one amino acid.
Uniqueness
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine is unique due to its specific sequence and the presence of both aliphatic and cyclic amino acids, which can confer distinct structural and functional properties. Its tetrapeptide structure allows for more complex interactions and potential biological activities compared to shorter peptides.
属性
CAS 编号 |
433717-47-6 |
|---|---|
分子式 |
C17H30N4O5 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H30N4O5/c1-5-9(2)13(17(25)26)20-15(23)12-7-6-8-21(12)16(24)11(4)19-14(22)10(3)18/h9-13H,5-8,18H2,1-4H3,(H,19,22)(H,20,23)(H,25,26)/t9-,10-,11-,12-,13-/m0/s1 |
InChI 键 |
HGJOCRPJGGTVJN-VLJOUNFMSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)

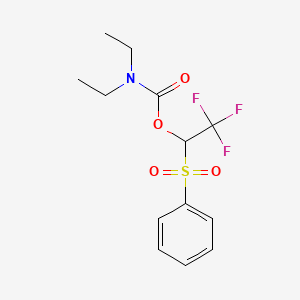

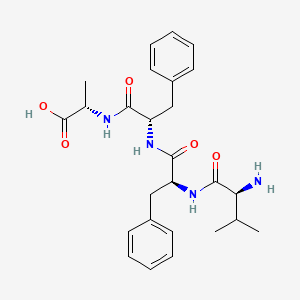
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
